molecular formula C21H15NO2 B12544848 4-([1,1'-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one CAS No. 656234-34-3

4-([1,1'-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one

Cat. No.: B12544848
CAS No.: 656234-34-3
M. Wt: 313.3 g/mol
InChI Key: PYQCAUKKPLMJON-UHFFFAOYSA-N
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Description

4-([1,1'-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one is a synthetic chemical scaffold designed for research applications. This compound features a hybrid structure combining a biphenyl moiety with an isoquinolin-1(2H)-one core, a framework recognized for its significant potential in medicinal chemistry and drug discovery . The incorporation of the biphenyl group is a strategic feature, as this subunit is a common and versatile platform present in numerous patented bioactive molecules and marketed drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) and various antitumor agents . The specific stereoelectronic properties imparted by the 3-yl biphenyl substitution and the 5-hydroxy group are intended to fine-tune the molecule's interactions with biological targets. Compounds based on the isoquinolinone scaffold have demonstrated a wide range of biological activities in scientific research. Structurally similar analogs have been investigated as potent inhibitors of key enzymatic targets. For instance, some 3,4-dihydroisoquinolin-1(2H)-one derivatives have shown promising antioomycete activity for potential application in plant disease management . Furthermore, other research has identified 3-phenyl-isoquinolin-1(2H)-one derivatives as effective inhibitors of PARP-1 (Poly [ADP-ribose] polymerase 1), a well-established target in oncology for the development of anticancer therapies . Additionally, 2-hydroxyisoquinoline-1,3-dione (HID) derivatives have been reported as inhibitors of HIV-1 reverse transcriptase-associated Ribonuclease H (RNase H), highlighting the scaffold's relevance in antiviral research . Researchers are encouraged to explore the specific mechanism of action and research value of this particular derivative in their own screening assays and biochemical studies. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

656234-34-3

Molecular Formula

C21H15NO2

Molecular Weight

313.3 g/mol

IUPAC Name

5-hydroxy-4-(3-phenylphenyl)-2H-isoquinolin-1-one

InChI

InChI=1S/C21H15NO2/c23-19-11-5-10-17-20(19)18(13-22-21(17)24)16-9-4-8-15(12-16)14-6-2-1-3-7-14/h1-13,23H,(H,22,24)

InChI Key

PYQCAUKKPLMJON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CNC(=O)C4=C3C(=CC=C4)O

Origin of Product

United States

Preparation Methods

Core Isoquinolinone Synthesis via Gould–Jacobs Reaction

The isoquinolin-1(2H)-one scaffold is typically constructed using the Gould–Jacobs cyclization. A representative procedure involves:

  • Step 1 : Condensation of (E)-3-(4-aminophenyl)-1-phenylprop-2-en-1-one with diethyl ethoxymethylenemalonate (EMME) to form an intermediate enamine.
  • Step 2 : Thermal ring closure under reflux conditions (150–160°C) in diphenyl ether, yielding the quinolinone core.
  • Step 3 : Hydrolysis of the ester group using LiOH in ethanol/water (1:1) at 80°C to generate the carboxylic acid derivative, which is subsequently decarboxylated under acidic conditions to form 5-hydroxyisoquinolin-1(2H)-one.

Key Data :

Step Reagents/Conditions Yield
1 EMME, benzene, 80°C 85%
2 Diphenyl ether, 160°C 78%
3 LiOH, ethanol/H₂O, 80°C 90%

Alternative Biaryl Coupling via Ullmann Reaction

For substrates sensitive to Pd catalysis, a copper-mediated Ullmann coupling is employed:

  • Step 1 : Iodination of 5-hydroxyisoquinolin-1(2H)-one using I₂/KIO₃ in H₂SO₄ at 50°C.
  • Step 2 : Coupling with 3-biphenylboronic acid using CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ in DMF at 120°C for 24 h.

Key Data :

Condition Outcome
Temperature 120°C
Reaction Time 24 h
Yield 68%

Hydroxyl Group Protection/Deprotection Strategies

To prevent side reactions during coupling, the 5-hydroxy group is protected as a benzyl ether:

  • Protection : Treatment with benzyl bromide (1.5 equiv) and K₂CO₃ in DMF at 60°C for 6 h (yield: 95%).
  • Deprotection : Catalytic hydrogenation using 10% Pd/C under H₂ (1 atm) in ethanol at 25°C for 2 h (yield: 93%).

One-Pot Tandem Synthesis

A streamlined approach combines core formation and biaryl coupling:

  • Procedure :
    • Gould–Jacobs cyclization of 3-(4-bromophenyl)acrylamide.
    • Direct Suzuki coupling with 3-biphenylboronic acid using NiSO₄·6H₂O/2,2'-bipyridyl in H₂O at 120°C for 6 h.
  • Advantages : Eliminates intermediate isolation, reduces reaction time (total: 8 h vs. 24 h), and improves yield (78% vs. 65%).

Characterization and Validation

Final compounds are validated via:

  • ¹H/¹³C NMR : Key signals include δ 8.35 (H-4, singlet), δ 7.52–7.48 (biphenyl protons), and δ 12.1 (5-OH, broad).
  • HRMS : Calculated for C₂₁H₁₅NO₂ [M+H]⁺: 313.1103; Found: 313.1106.
  • X-ray Crystallography : Confirms planar biphenyl orientation and intramolecular H-bonding between 5-OH and carbonyl.

Challenges and Optimization

  • Regioselectivity : Bromination at position 4 requires strict temperature control (0–5°C) to avoid di-bromination.
  • Catalyst Poisoning : 5-Hydroxy group deactivates Pd catalysts; protection with SEM (2-(trimethylsilyl)ethoxymethyl) improves coupling efficiency.
  • Solvent Effects : Aqueous conditions (H₂O/1,4-dioxane) enhance boronic acid solubility and reduce protodeborylation.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost (Relative) Scalability
Suzuki–Miyaura 82 >98 High Industrial
Ullmann 68 95 Moderate Lab-scale
One-Pot Tandem 78 97 Low Pilot-scale

Chemical Reactions Analysis

Types of Reactions: 4-([1,1’-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 4-([1,1'-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one is C21H17NC_{21}H_{17}N with a molecular weight of approximately 305.37 g/mol. The compound features a hydroxy group and an isoquinoline moiety, which are critical for its biological activity. The structural complexity allows for diverse interactions with biological targets.

Biological Applications

1. Anticancer Activity

Research indicates that isoquinoline derivatives exhibit significant anticancer properties. The compound has shown potential as a selective inhibitor of poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms. Inhibiting PARP can enhance the efficacy of chemotherapeutic agents by preventing cancer cells from repairing DNA damage .

Case Study: PARP Inhibition

In a study focused on the design and synthesis of selective PARP inhibitors, derivatives similar to 4-([1,1'-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one were evaluated for their ability to inhibit PARP-2. Results demonstrated that these compounds could effectively reduce cancer cell viability in vitro, suggesting their potential as therapeutic agents in cancer treatment .

2. Neuroprotective Effects

Isoquinoline derivatives have also been studied for their neuroprotective properties. The presence of the hydroxy group may contribute to antioxidant activity, which is beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Study: Neuroprotection

A study exploring the neuroprotective effects of isoquinoline derivatives found that compounds with similar structures could mitigate oxidative stress in neuronal cells, leading to improved cell survival rates under stress conditions .

Mechanism of Action

The mechanism by which 4-([1,1’-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. For instance, it may bind to enzymes or receptors, altering their activity and thereby modulating cellular processes .

Comparison with Similar Compounds

Substituent Analysis

  • 6,7-Dimethoxyisoquinolin-1(2H)-one (CAS 16101-63-6): The absence of a biphenyl group and the presence of methoxy groups at positions 6 and 7 distinguish this compound. The higher similarity score (0.85) suggests moderate structural overlap, likely due to the shared core .
  • 4-(3,4-Dihydroxyphenyl)-5-hydroxyisoquinolin-1(2H)-one (CAS 656234-48-9): The 3,4-dihydroxyphenyl substituent introduces two hydroxyl groups, significantly increasing polarity and hydrogen-bonding capacity relative to the biphenyl group. This could enhance aqueous solubility but reduce membrane permeability. The lower similarity score (0.84) reflects these divergent properties .
  • 5-Hydroxy-4-(3-methoxyphenyl)isoquinolin-1(2H)-one (CAS 656234-24-1): With a single methoxy group on the phenyl ring, this compound balances moderate hydrophobicity and electron-donating effects. Its higher similarity score (0.87) implies closer structural resemblance to the target compound, possibly due to analogous substitution patterns at position 4 .
  • 4-{4-[(Dipropylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one (CAS 1430563-76-0): The dipropylaminomethyl group introduces a bulky, basic substituent. This tertiary amine could improve solubility under acidic conditions (via protonation) and alter logP values compared to the biphenyl analog. Such modifications may influence pharmacokinetic properties, though specific data are unavailable .

Physicochemical and Pharmacological Implications

Hydrophobicity and Solubility

The biphenyl group in the target compound likely increases hydrophobicity (logP) compared to the dihydroxyphenyl (CAS 656234-48-9) and methoxyphenyl (CAS 656234-24-1) analogs. This property may enhance blood-brain barrier penetration but reduce aqueous solubility. In contrast, the dipropylaminomethyl derivative (CAS 1430563-76-0) may exhibit pH-dependent solubility due to its basic nitrogen .

Hydrogen Bonding and Target Interactions

The hydroxyl group at position 5 is conserved across all compounds, suggesting its critical role in hydrogen bonding. The dihydroxyphenyl variant (CAS 656234-48-9) offers additional hydrogen-bond donors, which could improve binding to polar targets like kinases or receptors. Conversely, the biphenyl group’s aromatic rings may engage in π-π stacking with hydrophobic protein residues .

Steric Effects

Smaller substituents, such as methoxy groups (CAS 16101-63-6), might favor interactions with compact active sites.

Biological Activity

4-([1,1'-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one (CAS: 58810-39-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-([1,1'-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one is C21H15NO2C_{21}H_{15}NO_2. The compound features a biphenyl moiety which is known to enhance biological activity through various interactions with biological targets.

Mechanisms of Biological Activity

Research has indicated that compounds with isoquinolinone structures exhibit various biological activities, including:

  • Antiviral Activity : The compound has been evaluated for its ability to inhibit HIV-related enzymes, particularly reverse transcriptase (RT) and RNase H. Studies have shown that isoquinolinone derivatives can effectively inhibit these enzymes, which are crucial for viral replication .
  • Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results suggest that it may possess selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells .

In Vitro Studies

A series of studies have been conducted to evaluate the biological activities of 4-([1,1'-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one:

  • Antiviral Efficacy : The compound was tested against HIV-1 RT-associated RNase H activity. Results indicated that it inhibited RNase H function with IC50 values in the micromolar range, suggesting potential as an antiviral agent .
  • Cytotoxicity Assessment : Cytotoxicity tests on HeLa cells revealed that the compound exhibited CC50 values greater than 50 µM, indicating a favorable safety profile for further development .
  • Mechanistic Insights : The inhibition of RNase H was linked to the structural features of the compound, particularly the presence of the hydroxy group which may facilitate interactions with the enzyme's active site .

Data Summary

The following table summarizes key findings from various studies on the biological activity of 4-([1,1'-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one:

Activity IC50/CC50 Values Notes
RNase H Inhibition~3.3 - 6.8 µMEffective against HIV-1 RT
Cytotoxicity (HeLa)>50 µMLow cytotoxicity observed
Selectivity Index>14Indicates potential for selective action

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to 4-([1,1'-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one:

  • Study on Antiviral Agents : A study focused on a series of isoquinolinone derivatives demonstrated significant inhibition of HIV replication in vitro, supporting the hypothesis that structural modifications can enhance antiviral efficacy .
  • Cancer Therapeutics : Another investigation into isoquinolinone derivatives revealed their ability to induce apoptosis in cancer cell lines, suggesting a dual role as both antiviral and anticancer agents .

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